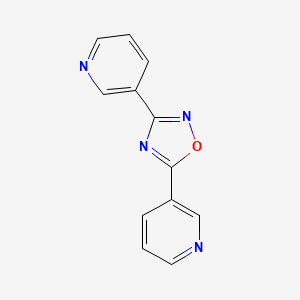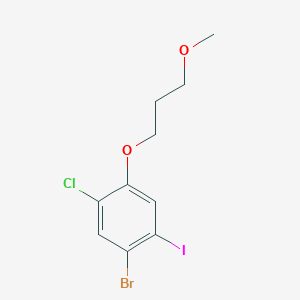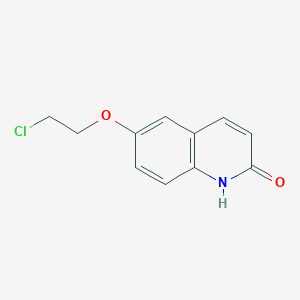
2-Methyl-4-phenyloxazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-phenyloxazol-5-amine is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of a phenyl group and a methyl group attached to the oxazole ring enhances its chemical properties and potential applications. This compound is of significant interest in various fields, including medicinal chemistry, due to its unique structural features and biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-phenyloxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide and mesoporous titania-alumina mixed oxide at elevated temperatures . Another approach involves the nucleophilic ring opening of 4-bis(methylthio)methylene-2-phenyloxazol-5-one with various primary amines, followed by cyclization under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 2-Methyl-4-phenyloxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and oxazole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products Formed:
Oxidation: Oxazole N-oxides.
Reduction: Amino-substituted oxazoles.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
科学研究应用
2-Methyl-4-phenyloxazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of novel materials and as a precursor in organic synthesis.
作用机制
The mechanism of action of 2-Methyl-4-phenyloxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific biological context .
相似化合物的比较
- 2-Phenyl-4-bis(methylthio)methyleneoxazol-5-one
- Thiazoles
- Imidazoles
Comparison: 2-Methyl-4-phenyloxazol-5-amine is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to thiazoles and imidazoles, oxazoles generally exhibit different reactivity and biological activities, making them valuable in diverse applications .
属性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC 名称 |
2-methyl-4-phenyl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C10H10N2O/c1-7-12-9(10(11)13-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3 |
InChI 键 |
CLRUYYLRTLTWRL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(O1)N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester](/img/structure/B13981307.png)

![Methyl 2-(1-methyl-1H-pyrazol-4-yl)-8-(methylthio)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13981314.png)


![2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one](/img/structure/B13981325.png)





